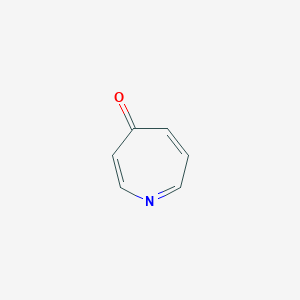

4H-Azepin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

35879-33-5 |

|---|---|

Molecular Formula |

C6H5NO |

Molecular Weight |

107.11 g/mol |

IUPAC Name |

azepin-4-one |

InChI |

InChI=1S/C6H5NO/c8-6-2-1-4-7-5-3-6/h1-5H |

InChI Key |

GLZXFITXXAMCRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=CN=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4h Azepin 4 One and Its Derivatives

Diverse Approaches to the 4H-Azepin-4-one Ring System Construction

The construction of the seven-membered azepinone core presents unique synthetic challenges. Over the years, chemists have developed a variety of strategies to access this heterocyclic scaffold, broadly categorized into photochemical and metal-catalyzed methods.

Photochemical Synthesis Routes

Photochemical methods offer a powerful and often mild approach to the synthesis of complex molecular architectures, including the this compound ring system. These reactions typically proceed through high-energy intermediates, enabling transformations that are not readily achievable through thermal means.

Photolytic Generation of Aryl Nitrene Intermediates

A cornerstone of photochemical azepinone synthesis is the generation of highly reactive aryl nitrene intermediates from aryl azides. researchgate.netegyankosh.ac.in The photolysis of aryl azides leads to the extrusion of nitrogen gas and the formation of a singlet or triplet nitrene, which can then undergo a variety of subsequent reactions. egyankosh.ac.inworktribe.comnih.gov

The choice of the aryl azide (B81097) precursor is crucial for the successful formation of the desired azepinone derivatives. For instance, the photolysis of 4-azidophenols has been investigated as a route to 4H-azepin-4-ones. rsc.orgresearchgate.net These reactions are often carried out under exceptionally mild conditions, such as in nitrogen matrices at very low temperatures (12–14 K), and monitored by IR spectroscopy. rsc.orgresearchgate.net While these conditions successfully generate the desired azepinone products, attempts to isolate them at room temperature often lead to polymerization. rsc.orgresearchgate.net

More recently, a metal-free photochemical approach utilizing 2-aryloxyaryl azides has been developed. researchgate.netnih.gov This method employs blue light irradiation and a Brønsted acid catalyst to generate the corresponding aryl nitrene, which then participates in a cascade reaction to form azepinone derivatives. researchgate.netnih.gov This strategy has proven effective for a broad scope of substrates, highlighting the versatility of photolytically generated nitrenes. nih.gov

Table 1: Examples of Aryl Azide Precursors in Photochemical Azepinone Synthesis

| Precursor | Photolysis Conditions | Intermediate | Product Type | Reference |

| 4-Azidophenols | N₂ matrix, 12-14 K or FVP | Aryl nitrene | 4H-Azepin-4-ones | rsc.orgresearchgate.net |

| 2-Aryloxyaryl azides | Blue light, TsOH·H₂O | 2-Aryloxyaryl nitrene | Azepinone derivatives | researchgate.netnih.gov |

| 4-Azidouracil nucleosides | Aqueous conditions | Nitrene/Carbodiimide (B86325) | 1,3,5-Triazepin-2,4-dione nucleosides | nih.gov |

Cascade Reactions and Ring Expansion Mechanisms in Photochemical Synthesis

The transformation of the initially formed aryl nitrene into the final this compound product often involves a series of intricate cascade reactions and ring expansion steps. Upon generation, the aryl nitrene can undergo an intramolecular [2+1] annulation, leading to the formation of an aziridine (B145994) or azirine intermediate. researchgate.netnih.govrsc.org

This strained three-membered ring then undergoes a ring-expansion process to form the seven-membered azepine skeleton. rsc.orgresearchgate.netresearchgate.netrsc.org In the case of the photochemical reaction of 2-aryloxyaryl azides, computational studies suggest a stepwise aziridine formation followed by ring expansion. researchgate.netnih.gov The final step in this particular cascade is a regioselective, acid-catalyzed addition of water to yield the azepinone product. researchgate.netnih.gov

In the photolysis of 4-azidophenols, an intermediate hydroxyazacyclohepta-1,2,4,6-tetraene has been detected under certain conditions, which is a key intermediate in the ring expansion pathway to the azepinone. rsc.orgresearchgate.net Similarly, the photochemical rearrangement of 4-azidouracil nucleosides in aqueous solution proceeds through a proposed carbodiimide intermediate, which undergoes ring expansion to form 1,3,5-triazepin-2,4-dione nucleosides. nih.gov

Metal-Catalyzed Synthetic Strategies

In addition to photochemical methods, metal-catalyzed reactions have emerged as powerful tools for the construction of the this compound framework. These methods often offer high efficiency, selectivity, and functional group tolerance.

Ruthenium-Catalyzed Cycloaddition Reactions

Ruthenium catalysts have been effectively employed in cycloaddition reactions to construct azepine skeletons. researchgate.net One notable example is the ruthenium-catalyzed [3+2+2] cycloaddition of 2H-azirines with diynes. researchgate.net This reaction is significant as it involves an unprecedented metal-catalyzed cleavage of the C-C bond in 2H-azirines at room temperature to form fused azepine derivatives. researchgate.net While not directly forming a this compound, this methodology provides a novel pathway to the core azepine ring system, which could potentially be functionalized further. Ruthenium catalysts are also known to mediate other types of cycloadditions, such as [2+2+2] and [3+2] reactions, which are valuable in the synthesis of various heterocyclic compounds. chesci.comnih.gov

Palladium-Mediated Reactions for Azepinone Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and it has found application in the formation of azepinone-related structures. While direct palladium-catalyzed synthesis of this compound is less common, related palladium-catalyzed cross-coupling reactions are instrumental in constructing precursors or analogous heterocyclic systems. libretexts.orgbeilstein-journals.orgorganic-chemistry.org For example, palladium-catalyzed C-N and C-O bond-forming reactions are widely used to synthesize complex nitrogen- and oxygen-containing heterocycles. beilstein-journals.orgscirp.org These methods, such as the Buchwald-Hartwig amination, could be strategically employed in multi-step syntheses leading to substituted azepinones. libretexts.org Furthermore, palladium-catalyzed intramolecular Hiyama coupling has been developed for the synthesis of 4-sila-4H-benzo[d] researchgate.netnih.govoxazines, which are silicon analogues of benzo-fused azepinone-like structures. rsc.org

Table 2: Summary of Metal-Catalyzed Approaches to Azepine and Related Systems

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Ruthenium | [3+2+2] Cycloaddition | 2H-Azirines, Diynes | Fused azepine skeletons | researchgate.net |

| Palladium | Cross-Coupling | N-substituted 4-bromo-7-azaindoles, Amides/Amines | N-arylated azaindoles | beilstein-journals.org |

| Palladium | Intramolecular Hiyama Coupling | 3-Amido-2-(arylsilyl)aryl triflates | 4-Sila-4H-benzo[d] researchgate.netnih.govoxazines | rsc.org |

Copper-Catalyzed Cyclization Approaches

Copper catalysis has emerged as a versatile and cost-effective strategy for the synthesis of azepinone frameworks. These methods often involve domino reactions, where multiple bonds are formed in a single operational step, leading to a rapid increase in molecular complexity from simple starting materials.

One notable application is the copper-catalyzed cycloisomerization of allene-tethered O-propargyl oximes. This domino reaction sequence proceeds through a cascade of a mdpi.comnih.gov-sigmatropic rearrangement, a [3+2] cycloaddition, and a subsequent nih.govnih.gov-sigmatropic rearrangement. acs.orgresearchgate.net This methodology provides a direct route to construct hexahydropyrrolo[3,4-b]azepin-5(4H)-ones from acyclic precursors, forming a C=O, a C=N, and two C-C bonds in one pot. acs.orgresearchgate.net

Another significant copper-catalyzed approach involves the tandem amination/cyclization of fluorinated allenynes. mdpi.com This method allows for the synthesis of α-CF3-containing azepine-2-carboxylates through an intermolecular amine addition to the allene, followed by an intramolecular cyclization. mdpi.com The use of a Cu(I) catalyst is crucial for this transformation, which represents the first example of a metal-catalyzed tandem amination/cyclization of allenynes. mdpi.com

Furthermore, copper(I)-catalyzed (4+3)-cycloaddition of 4-indolylcarbinols with aziridines has been developed to stereoselectively furnish azepinoindoles. rsc.org This method is characterized by its broad substrate scope and tolerance of various functional groups. rsc.org An efficient Cu(I)/DMAP/air system has also been reported for the one-pot synthesis of 4-oxo-4H-cinnolin-2-ium-1-ides from 2-alkynylanilines and nitrosoarenes, using inexpensive copper and molecular oxygen as the oxidant. organic-chemistry.org

Rhodium-Catalyzed Transformations (e.g., C-H Activation/Annulation, Cyclopropanation/Aza-Cope Rearrangement)

Rhodium catalysis offers powerful and highly selective methods for constructing azepinone and related azepine scaffolds, primarily through C-H activation/annulation and cyclopropanation/aza-Cope rearrangement sequences. These transformations are valued for their efficiency and ability to tolerate a wide range of functional groups under mild conditions. mdpi.com

Rhodium(III)-catalyzed C-H activation has been successfully employed to synthesize various heterocyclic compounds. mdpi.com For instance, the Rh(III)-catalyzed C-H bond activation and cycloaddition of benzamides with methylene (B1212753) cyclopropanes can selectively produce furan-fused azepinones. mdpi.com Similarly, a cascade C-H functionalization/amidation reaction of aminobiaryls with diazomalonates under rhodium catalysis yields novel azepinone derivatives. acs.orgacs.org Intramolecular versions of this reaction, such as the C-H activation/intramolecular Heck-type reaction of benzamides tethered with allylic alcohols, also provide access to tricyclic azepinones. mdpi.com

A particularly elegant strategy involves the rhodium(II)-catalyzed reaction of dienyltriazoles. This process is initiated by the formation of an α-imino rhodium(II) carbenoid, which then undergoes an intramolecular cyclopropanation. nih.govnih.gov The resulting transient 1-imino-2-vinylcyclopropane intermediate readily undergoes a 1-aza-Cope rearrangement to generate fused dihydroazepine derivatives in good to excellent yields. nih.govnih.gov This sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement has been developed for both intermolecular and intramolecular systems, providing rapid access to diverse azepine skeletons. nsf.govscispace.comrsc.orgthieme-connect.com Mechanistic studies have confirmed that this tandem process is highly efficient and stereospecific. nih.govrsc.org

Tin-Based Catalysis in Azepinone Synthesis

While less common than noble metal catalysis, tin-based catalysts have been explored for the synthesis of azepine derivatives. A novel route utilizing a tin-based catalyst has been reported for the preparation of an azepine derivative, with the resulting compound being characterized through spectroscopic methods and theoretical investigations. researchgate.netacs.org This indicates an alternative avenue for constructing the azepine core, potentially offering different reactivity and selectivity profiles compared to more conventional transition metal catalysts. researchgate.netacs.org

Cycloaddition and Rearrangement Processes

Cycloaddition and rearrangement reactions are fundamental strategies for the construction of cyclic systems, including the seven-membered ring of azepinones. These methods often involve the generation of reactive intermediates that undergo predictable transformations to yield the desired heterocyclic framework.

[2+1] Annulation and Subsequent Ring Expansion

The synthesis of azepinones can be achieved through a [2+1] annulation followed by a ring expansion cascade. A noteworthy example is a metal-free photochemical method. nih.govnih.govdntb.gov.ua In this approach, a 2-aryloxyaryl nitrene is generated photochemically from the corresponding azide precursor under blue light irradiation. nih.govnih.gov This nitrene then undergoes a [2+1] annulation, leading to the formation of an aziridine intermediate. nih.govnih.gov Subsequent ring expansion and regio-selective addition of water, a process accelerated by a Brønsted acid like p-toluenesulfonic acid, yields the final azepinone derivative. nih.govnih.govhepatochem.com

In a related metal-catalyzed process, rhodium(II) can catalyze a formal aza-[4+3] cycloaddition of 3-diazoindolin-2-imines with 1,3-dienes. nih.gov The reaction proceeds via an initial rhodium-catalyzed [2+1] cycloaddition to form an iminyl vinyl cyclopropane (B1198618) intermediate, which then thermally converts to azepinoindoles through an aza-Cope rearrangement. nih.gov

Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings, which can serve as precursors to or be fused with azepine systems. researchgate.net For instance, the reaction of enantiopure 2-p-tolylsulfinylcyclopent-2-en-1-one with cyclic nitrones results in the formation of azepine-fused cyclopenta[d]isoxazolidines in high yields under mild conditions. tandfonline.com The sulfinyl group in this reaction enhances the reactivity of the enone system and controls the stereoselectivity of the cycloaddition. tandfonline.com

In another example, a multicomponent [5+2] cycloaddition reaction has been developed using a rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate air-stable azomethine ylides. acs.org These intermediates can then participate in cycloadditions to form 1,4-diazepine compounds. acs.org While not directly forming this compound, these dipolar cycloaddition strategies highlight the versatility of this approach in building nitrogen-containing seven-membered rings. acs.orgresearchgate.net Copper-catalyzed Huisgen 1,3-dipolar cycloaddition has also been employed in the synthesis of 1,2,3-triazole-modified peptidomimetics, demonstrating the broad utility of this reaction class in complex molecule synthesis.

Intramolecular 1-Aza-Cope Rearrangements leading to Azepinones

The intramolecular 1-aza-Cope rearrangement is a key sigmatropic rearrangement step in several modern synthetic routes to azepine and azepinone derivatives. This transformation is particularly prominent in rhodium-catalyzed methodologies. nih.govnih.gov

The synthesis of fused dihydroazepine derivatives from dienyltriazoles is a prime example. nih.govnih.gov The reaction sequence, catalyzed by rhodium(II), involves the formation of a transient 1-imino-2-vinylcyclopropane intermediate. nih.govnih.gov This intermediate rapidly undergoes a nih.govnih.gov-sigmatropic rearrangement, specifically a 1-aza-Cope rearrangement, to furnish the fused dihydroazepine product. nih.govnih.govthieme-connect.com This tandem cyclopropanation/aza-Cope rearrangement has been shown to be a general and efficient method for accessing a variety of fused 2,5-dihydroazepines. rsc.orgrsc.org Mechanistic investigations have provided strong support for this sequential pathway. nih.govrsc.org While the related 2-aza-Cope rearrangement is more common in the synthesis of 2-azepinones, the 1-aza-Cope rearrangement offers a direct route to 2,5-dihydro[1H]azepines. nih.gov

Multi-component and Domino Reactions in Azepinone Synthesis

Multi-component reactions (MCRs) and domino reactions have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. researchgate.netresearchgate.net These reactions are characterized by their high atom economy and step efficiency, minimizing waste and reducing the need for purification of intermediates. researchgate.net

A notable example is the microwave-assisted, modified Ugi four-component reaction for the synthesis of dibenzo[c,e]azepinone scaffolds. This protocol utilizes 2'-formylbiphenyl-2-carboxylic acid, benzylamines, and isocyanides. The use of microwave irradiation significantly enhances the reaction, increasing the yield from 49% under conventional heating to 82% and drastically reducing the reaction time from 24 hours to 50 minutes. researchgate.net This method also demonstrates good functional group tolerance, even with chiral amino acids, leading to separable diastereomeric mixtures. researchgate.net

Domino reactions, where a series of transformations occur sequentially without the addition of new reagents, have also been effectively employed. For instance, a catalyst-free ring expansion domino reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes has been developed to construct the dibenzo[b,d]azepine skeleton. rsc.org This reaction uses air as a "green" oxidant and demonstrates favorable functional group tolerance and a wide substrate scope. rsc.org

Another approach involves the Rh(II)-catalyzed formal (4+3)-cycloaddition between vinyl ketenes and N-sulfonyl-1,2,3-triazoles. This intermolecular reaction selectively forms azepinone products in yields up to 98% under mild conditions. nsf.gov The vinyl ketenes act as a 1,4-dipolar surrogate, leading to the formation of the seven-membered ring over a potential (3+2)-cycloadduct. nsf.gov

Interactive Table 1: Examples of Multi-component and Domino Reactions for Azepinone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Ref |

| Modified Ugi MCR | 2'-Formylbiphenyl-2-carboxylic acid, Benzylamines, Isocyanides | Microwave, TFE, Na₂SO₄ | Dibenzo[c,e]azepinone | 82 | researchgate.net |

| Domino Ring Expansion | Tetrahydroisoquinolines, o-Alkynylarylaldehydes | Air, Heat | Dibenzo[b,d]azepine | Not Specified | rsc.org |

| (4+3)-Cycloaddition | Vinyl ketenes, N-Sulfonyl-1,2,3-triazoles | Rh₂(OAc)₄, DCE, 40 °C | Functionalized Azepinone | up to 98 | nsf.gov |

| Three-Component Reaction | Phenylenediamine, Aldehydes, Tetronic acid | Microwave, Water | Benzo[f]azulen-1-one | 70-89 | researchgate.net |

Intramolecular Condensation and Cyclization Reactions

Intramolecular condensation and cyclization reactions represent a fundamental and widely used strategy for the synthesis of cyclic compounds, including this compound and its derivatives. These reactions involve the formation of a ring by the reaction of two functional groups within the same molecule.

A novel approach involves the intramolecular cyclization of N-aryl amides. For example, a mild and efficient method for synthesizing 3-amino oxindoles proceeds via the intramolecular cyclization of 2-azaallyl anions with N-aryl amides, avoiding the need for transition metal catalysts and external oxidants. beilstein-journals.org While this specific example leads to a five-membered ring, the underlying principle of intramolecular amide cyclization is applicable to the formation of larger rings like azepinones under different conditions.

Platinum-catalyzed intramolecular cyclization of alkyne-substituted indole-2-carboxamides provides a direct route to novel azepino[3,4-b]indol-1-ones. rsc.org This protocol, using PtCl₂, demonstrates the utility of transition metal catalysis in promoting the formation of the seven-membered azepinone ring fused to an indole (B1671886) system. rsc.org

Furthermore, a Lewis acid-catalyzed intramolecular condensation of tertiary enamides containing a formyl group has been developed to construct 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. researchgate.netacs.orgorganic-chemistry.org This reaction, which employs BBr₃ as a catalyst and P₂O₅ as an additive, proceeds under very mild conditions with high yields (71-96%). researchgate.netacs.orgorganic-chemistry.org The proposed mechanism involves a nucleophilic addition of the enamide to the aldehyde, followed by a deprotonation and dehydration cascade. researchgate.netacs.orgorganic-chemistry.org

Interactive Table 2: Examples of Intramolecular Condensation and Cyclization Reactions

| Precursor Type | Catalyst/Reagents | Product | Yield (%) | Ref |

| Alkyne-substituted indole-2-carboxamides | PtCl₂ | Azepino[3,4-b]indol-1-one | Not Specified | rsc.org |

| Tertiary enamides with formyl group | BBr₃, P₂O₅ | 2,3-Dihydro-1H-azepine/1H-Azepin-2(3H)-one | 71-96 | researchgate.netacs.orgorganic-chemistry.org |

| N-Aryl-4-phenylbut-3-enamides | Arenesulfenyl chlorides, Acetic acid, LiClO₄ | 5-Aryl-4-arylsulfanyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | Not Specified | beilstein-journals.org |

Synthesis from Specific Precursors (e.g., Azides, Enamides, Isothiocyanates)

The choice of starting material is crucial in determining the efficiency and selectivity of a synthetic route. Specific precursors like azides, enamides, and isothiocyanates have been extensively used to construct the azepinone skeleton.

Azides: Aryl azides are common precursors for the synthesis of azepinones, often through a photochemical ring expansion reaction. nih.govresearchgate.netresearchgate.net The photolysis of aryl azides generates a highly reactive nitrene intermediate, which can undergo ring expansion to form a didehydroazepine. researchgate.net In the presence of a nucleophile like water, this intermediate is trapped to yield a 3H-azepinone. nih.govresearchgate.net A metal-free photochemical cascade reaction of 2-aryloxy aryl azides under blue light irradiation provides a green method for synthesizing azepinone derivatives. nih.gov

Enamides: Tertiary enamides have been recognized as versatile nucleophilic intermediates in organic synthesis. nih.gov A highly efficient and scalable intramolecular cyclic condensation of tertiary enamides containing a formyl group, catalyzed by BBr₃ and P₂O₅, affords 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives in high yields. researchgate.netacs.orgorganic-chemistry.org This method is notable for its mild reaction conditions. researchgate.netacs.orgorganic-chemistry.org Additionally, domino reactions of tertiary enamides have been developed to construct complex fused heterocyclic systems containing the azepine ring. nih.gov

Isothiocyanates: Isothiocyanates serve as valuable building blocks in the synthesis of various sulfur and nitrogen-containing heterocycles. While direct synthesis of this compound from isothiocyanates is less commonly reported, they are precursors to fused thiazepine systems, which are structurally related. For instance, the reaction of isothiocyanates with lithiated alkynes and allenes can lead to the formation of 3H-azepines and 4,5-dihydro-3H-azepines.

Interactive Table 3: Synthesis of Azepinones from Specific Precursors

| Precursor | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Ref |

| 2-Aryloxy aryl azide | Photochemical cascade | Blue light, TsOH | Azepinone derivative | Not Specified | nih.gov |

| Aryl azide | Photolysis in continuous flow | THF/H₂O, UV light | 3H-Azepinone | Variable | researchgate.net |

| Tertiary enamide with formyl group | Intramolecular condensation | BBr₃, P₂O₅ | 1H-Azepin-2(3H)-one derivative | 71-96 | researchgate.netacs.orgorganic-chemistry.org |

Green Chemistry Principles in Azepinone Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like azepinones. rsc.orgnih.gov

Microwave-Assisted Synthetic Protocols for Azepinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. researchgate.net The application of microwave irradiation has been particularly effective in the synthesis of azepinone derivatives.

As previously mentioned in the context of MCRs, a microwave-assisted Ugi reaction for dibenzo[c,e]azepinone synthesis demonstrated a significant rate enhancement and yield improvement. researchgate.net Another example is a three-component reaction for synthesizing benzo[f]azulen-1-ones from phenylenediamine, aldehydes, and tetronic acid, which proceeds in good yields under microwave irradiation in aqueous conditions. researchgate.net In some cases, microwave-assisted synthesis can increase the yield of azepinone formation from 49% to 82% while reducing the reaction time from 24 hours to just 50 minutes. researchgate.net

Interactive Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Time | Yield (%) | Ref |

| Modified Ugi MCR for Dibenzo[c,e]azepinone | Conventional Heating | 24 h | 49 | researchgate.net |

| Modified Ugi MCR for Dibenzo[c,e]azepinone | Microwave Irradiation | 50 min | 82 | researchgate.net |

| Three-component synthesis of N-alkylated 2-pyridones | Conventional Heating | 180 min | 65-77 | researchgate.net |

| Three-component synthesis of N-alkylated 2-pyridones | Microwave Irradiation | 15 min | 81-94 | researchgate.net |

Sustainable and Atom-Economical Methodologies

Sustainability and atom economy are central tenets of green chemistry. nih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. researchgate.net Methodologies that maximize atom economy are inherently more sustainable as they minimize waste.

Multi-component and domino reactions are prime examples of atom-economical processes, as they combine multiple reactants in a single step with minimal byproduct formation. researchgate.netresearchgate.net The previously discussed catalyst-free domino reaction for dibenzo[b,d]azepine synthesis, which uses air as the oxidant, is a notable example of a sustainable methodology. rsc.org Similarly, photochemical reactions, especially those utilizing visible light, can be considered green as they often proceed under mild, metal-free conditions. nih.gov

Continuous Flow Methodologies for Azepinone Production

Continuous flow chemistry has gained prominence as a green and efficient alternative to traditional batch processing. researchgate.net Flow reactors offer several advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward scaling-up by extending the operation time. researchgate.net

The photochemical synthesis of 3H-azepinones from aryl azides has been successfully implemented in a continuous flow photoreactor. nih.govresearchgate.netresearchgate.net This setup, often using fluorinated ethylene (B1197577) polymer (FEP) tubing wrapped around a light source, allows for uniform irradiation of the reaction mixture and minimizes secondary photochemical reactions by carefully controlling the residence time. researchgate.netresearchgate.net Although isolated yields can be variable, this method allows for the efficient photolysis of various aryl azides bearing electron-withdrawing groups. The continuous removal of products from the reaction zone in a flow system can lead to improved yields and selectivities compared to batch reactions. researchgate.net

Post-Synthetic Derivatization and Functionalization of the Azepinone Core

The synthetic utility of the this compound scaffold is significantly enhanced by the potential for post-synthetic modifications. Once the core azepinone ring is constructed, its cyclic vinylogous amide moiety serves as a versatile functional handle for a variety of chemical transformations. Research has demonstrated that these scaffolds can be readily converted into other valuable seven-membered heterocycles through several key reactions. thieme-connect.comnih.gov

The amenability of the azepin-4-one core to derivatization allows for the systematic modification of its structure to explore structure-activity relationships for various applications. Key transformations include reductions and deoxygenation reactions, which alter the oxidation state and functionality of the core structure. thieme-connect.com

Detailed Research Findings

A notable study by Thullen, Rubush, and Rovis in 2017 detailed the derivatization of substituted 1,5,6,7-tetrahydro-4H-azepin-4-ones, which were initially synthesized via a photochemical rearrangement of N-vinylpyrrolidinones. thieme-connect.comnih.gov Their research showcased that the vinylogous amide within the azepinone structure can undergo several transformations:

Global Reduction: The complete reduction of the vinylogous amide functionality.

Semi-reduction (Hydrogenation): The selective reduction of the alkene component of the vinylogous amide, yielding the corresponding saturated ketone.

Wolff–Kishner Deoxygenation: A protocol that results in the complete removal of the ketone functionality, accompanied by the migration of the double bond. thieme-connect.com

These transformations highlight the synthetic flexibility of the this compound core, enabling access to a diverse range of densely functionalized azepane derivatives. thieme-connect.comnih.gov The ability to manipulate the core structure post-synthesis is a significant advantage in the development of novel compounds.

Interactive Data Table of Derivatization Reactions

The following table summarizes the key post-synthetic derivatization reactions performed on a model substituted this compound, specifically 5-phenyl-1,5,6,7-tetrahydro-4H-azepin-4-one.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Semi-reduction (Hydrogenation) | 5-phenyl-1,5,6,7-tetrahydro-4H-azepin-4-one | H2 (1 atm), 10% Pd/C, EtOAc, rt, 12 h | 5-phenylazepan-4-one | 92% | thieme-connect.com |

| Global Reduction | 5-phenyl-1,5,6,7-tetrahydro-4H-azepin-4-one | LiAlH4, THF, 0 °C to rt, 12 h | 5-phenylazepane | 85% | thieme-connect.com |

| Wolff–Kishner Deoxygenation | 5-phenyl-1,5,6,7-tetrahydro-4H-azepin-4-one | H2NNH2·H2O, KOH, diethylene glycol, 190 °C, 4 h | 5-phenyl-2,3,6,7-tetrahydro-1H-azepine | 78% | thieme-connect.com |

Reactivity and Reaction Mechanisms of 4h Azepin 4 One Analogues

Chemical Transformations of Azepinone Ring Systems

The reactivity of the 4H-azepin-4-one core is characterized by its susceptibility to both electrophilic and nucleophilic attack, as well as its participation in oxidative and reductive transformations. These reactions are fundamental to the functionalization and diversification of this heterocyclic scaffold.

Oxidative and Reductive Transformations of 4H-Azepin-4-ones

Oxidative and reductive reactions are pivotal in modifying the this compound ring system. For instance, the oxidation of certain azepine precursors in the presence of a cupric ion can yield 4H-azepin-4-ones. scribd.com The Lemieux–von Rudloff oxidation, which uses catalytic amounts of potassium permanganate (B83412) (KMnO4) with sodium periodate (B1199274) (NaIO4), is a powerful method for the oxidative cleavage of C=C double bonds to form dicarbonyl compounds. u-szeged.hu Another method, the Upjohn dihydroxylation, uses osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) to create vicinal diols, which can then be cleaved. u-szeged.hu

Reductive transformations are equally important. The reduction of 3H-azepin-2-ones with a platinum catalyst can yield caprolactams. scribd.com A more powerful reducing agent, lithium aluminium hydride, reduces 1,3,5,7-tetramethyl-3H-azepin-2-one to the corresponding unstable dieneamine. scribd.com Furthermore, the reductive cyclization of an imine formed from 4-aryl-4-azidobutyrate and 2-bromobenzaldehyde (B122850) using sodium cyanoborohydride is a key step in the synthesis of a dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one derivative. mdpi.com

Mechanistic Studies of Azepinone Formation and Interconversion

The formation and interconversion of azepinone rings often involve complex mechanistic pathways, including sigmatropic rearrangements and the participation of reactive intermediates like aziridines.

Sigmatropic Isomerization and Rearrangement Pathways

Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma-bond across a conjugated system. These rearrangements are crucial in the interconversion of azepine isomers. For example, 1H-azepine can rapidly rearrange to 3H-azepine. scribd.com Similarly, 4H-azepines can be converted to their 3H-isomers in the presence of a base. researchgate.net

A domino reaction involving a scribd.comrsc.org-sigmatropic rearrangement, followed by a [3+2] cycloaddition and another scribd.comscribd.com-sigmatropic rearrangement, has been developed for the synthesis of hexahydropyrrolo[3,4-b]azepin-5(4H)-ones. acs.orgnih.govresearchgate.net This one-pot copper-catalyzed cycloisomerization of allene-tethered O-propargyl oximes provides an efficient route to fused bicyclic systems. acs.orgnih.govresearchgate.net The kinetic parameters of the sigmatropic hydrogen rearrangement of 4H-azepine have also been measured and analyzed using DFT studies. researchgate.net

| Rearrangement Type | Description | Example in Azepine Chemistry |

| scribd.comrsc.org-Sigmatropic | Migration of a substituent from one atom to an adjacent atom in a five-membered transition state. | Part of a domino reaction for synthesizing hexahydropyrrolo[3,4-b]azepin-5(4H)-ones. acs.orgnih.govresearchgate.net |

| scribd.comscribd.com-Sigmatropic | A pericyclic reaction involving a six-membered transition state where a sigma bond migrates. | Also involved in the domino synthesis of hexahydropyrrolo[3,4-b]azepin-5(4H)-ones. acs.orgnih.govresearchgate.net |

| 1,5-Hydrogen Shift | Migration of a hydrogen atom across a five-atom pi-system. | Observed in the demethoxycarbonylation of certain 1H-azepine-1-carboxylates. researchgate.net |

Understanding Aziridine (B145994) Intermediates in Ring Expansion

Aziridines, strained three-membered nitrogen-containing heterocycles, are versatile intermediates in the synthesis of larger azaheterocycles through ring-expansion reactions. clockss.orgnih.gov Their inherent ring strain (26-27 kcal/mol) makes them susceptible to ring-opening by nucleophiles. clockss.org

The regioselectivity of aziridine ring-opening is a key aspect of their synthetic utility. For instance, the ring-opening of a γ-aziridinyl ketone with trifluoroacetic acid (TFA) in aqueous acetone (B3395972) occurs regioselectively at the C2 position to yield a hydroxy-opened product, which can then be cyclized to a piperidine (B6355638) derivative. frontiersin.org In contrast, when the substituent at the C2 position is a γ-silylated hydroxy group, the ring-opening occurs at the unsubstituted C3 position. frontiersin.org

Several strategies have been developed to utilize aziridines for the synthesis of azepines. One such method involves the silver-catalyzed dearomative aziridination of arenes to form azanorcaradiene intermediates, which then undergo an aza-Büchner ring expansion to yield substituted azepines. nih.gov Another approach involves the rhodium-catalyzed reaction of vinyl aziridines in a [4+3] cycloaddition. researchgate.net The formation of an aziridine intermediate followed by ring expansion is a proposed pathway in the nitrogen insertion into N-protected indoles to access quinazolines. rsc.org

Metal-Ligand Cooperative Transformations in Azepinone Synthesis

Metal-ligand cooperation (MLC) refers to the synergistic action of a metal center and its supporting ligand to facilitate chemical transformations. This concept is inspired by the secondary coordination sphere of metalloenzymes. nih.gov In MLC, the ligand is not a passive spectator but actively participates in bond activation or electron transfer. uiowa.edu

MLC has been employed in various catalytic reactions, including the activation of C-H bonds and the reductive cleavage of CO2. nih.govresearchgate.net For example, an iridium pincer complex can mediate the activation of CO2 through a pathway involving the deprotonation of a benzylic position by a CO2 ligand. researchgate.net Similarly, rhodium and iridium complexes with pyridinyl-amidine ligands exhibit diverse cooperative reactivity with ketones, including the activation of C(sp3)-H bonds and addition to C=O double bonds. nih.gov

In the context of azepinone synthesis, MLC can enable novel and efficient routes. While direct examples of MLC in the synthesis of this compound itself are not explicitly detailed in the provided context, the principles of MLC are broadly applicable to the construction and functionalization of complex heterocyclic systems. The ability of ligands to store and transfer protons and electrons in cooperation with a metal center can lower activation barriers and enable transformations that are difficult to achieve through metal-only catalysis. nih.gov

Stereoselective Syntheses and Chiral Azepinone Derivatives

The synthesis of chiral azepinone derivatives is a significant area of research, driven by the distinct biological activities often exhibited by specific enantiomers or diastereomers of a compound. The development of stereoselective methods allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for creating enantiomerically pure azepinone-based structures. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions. These strategies often involve complex cycloadditions, rearrangements, and cyclization reactions, employing chiral catalysts or reagents to induce stereoselectivity.

Catalytic Enantioselective Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing the seven-membered azepinone core with high stereocontrol. Various catalytic systems have been developed to achieve this.

An enantioselective [3+4] annulation reaction for the synthesis of spirocyclic oxindole-benzofuroazepinones has been reported, utilizing N-heterocyclic carbene (NHC) catalysis. acs.orgnih.gov This reaction proceeds between isatin-derived enals and aurone-derived azadienes, yielding the desired spiro-azepinone products in good yields with excellent diastereoselectivities (dr) and enantioselectivities (ee). acs.org The optimization of reaction conditions found that specific pre-catalysts and bases were crucial for achieving high stereocontrol. acs.org

| Entry | Pre-NHC | Base | Solvent | Yield (%) | dr | ee (%) |

| 1 | A | KOAc | Toluene | 65 | >20:1 | 92 |

| 2 | B | KOAc | Toluene | 63 | >20:1 | 90 |

| 3 | A | K2CO3 | Toluene | 60 | >20:1 | 91 |

| 4 | A | Cs2CO3 | Toluene | 55 | >20:1 | 89 |

| 5 | A | KOAc | CH2Cl2 | 45 | 15:1 | 88 |

| 6 | A | KOAc | THF | 51 | 18:1 | 90 |

Table 1: Optimization of NHC-Catalyzed [3+4] Annulation Conditions. acs.org General conditions: isatin-derived enal (0.1 mmol), aurone-derived azadiene (0.12 mmol), pre-NHC (10 mol %), base (20 mol %), solvent (2 mL) at room temperature. acs.org

Another approach involves a (4+3)-cycloaddition of vinyl ketenes, serving as 1,4-dipolar surrogates, with α-imino carbenes generated from N-mesyl triazoles. nsf.gov This intermolecular reaction, catalyzed by a rhodium(II) complex, selectively forms functionalized azepinone products in good to excellent yields, circumventing issues of competitive [3+2]-cycloadditions seen in other systems. nsf.gov The reaction tolerates a range of substituents on the aryl group of the triazole. nsf.gov

| Product | Ar Substituent (R) | Yield (%) |

| 6f | 4-MeO | 91 |

| 6g | 4-F | 84 |

| 6h | 4-NO2 | 64 |

| 6i | 4-Br | 81 |

| 6j | 4-Cl | 83 |

| 6k | 4-CO2Me | 82 |

Table 2: Synthesis of Azepinones via Rh(II)-Catalyzed (4+3)-Cycloaddition. nsf.gov

Furthermore, a multicatalytic system using a silver(I) salt and a chiral N-heterocyclic carbene has been developed to synthesize enantiopure imine-bridged benzo[c]azepinones. rsc.org The process involves a cascade reaction sequence initiated by the silver-catalyzed cyclization of N′-(2-alkynylbenzylidene)hydrazides, followed by an NHC-catalyzed formal [3+4] annulation with cyclopropanecarbaldehydes. rsc.org This method provides access to complex bridged heterocyclic structures with high enantiopurity. rsc.org

Ring-Closing Metathesis and Rearrangement Strategies

Stereoselective synthesis of azepinones can also be achieved through multi-step sequences involving key strategic reactions like ring-closing metathesis (RCM). A versatile enantioselective synthesis of azabicyclic systems, including an azepinone derivative, was developed starting from a commercial aldehyde. nih.gov The methodology relies on the creation of a key chiral intermediate, (S)-5-allylpyrrolidin-2-one, which is then subjected to alkylation with butenyl bromide followed by an RCM reaction using a Grubbs II catalyst to form the seven-membered azepinone ring. nih.gov

Gold(I)-catalyzed asymmetric reactions represent another advanced strategy. The synthesis of chiral azepine-fused cyclobutanes has been accomplished through a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes. pku.edu.cn This reaction overcomes the typical loss of chirality associated with Wagner-Meerwein rearrangements. The use of a specific chiral ligand in combination with the gold catalyst was critical for achieving high enantioselectivity. pku.edu.cn

| Substrate | Ligand | Yield (%) | ee (%) |

| 1a | L2 | 96 | 96 |

| 1b | L2 | 95 | 95 |

| 1c | L2 | 98 | 95 |

| 1i | L2 | 95 | 96 |

| 1j | L2 | 81 | 93 |

Table 3: Gold(I)-Catalyzed Asymmetric Synthesis of Azepine Derivatives. pku.edu.cn Conditions: Gold catalyst and ligand L2 ((R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP) in toluene. pku.edu.cn

Other Stereoselective Approaches

The synthesis of highly functionalized, chiral saturated azepine rings (azepanes) also informs the potential for stereocontrol in azepinone synthesis. An innovative stereoselective approach to pentahydroxyazepane iminosugars relies on a key osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This reaction, performed on an allylic alcohol derived from D-mannose, forms the new C-N bond with complete regio- and stereocontrol, which is then followed by intramolecular reductive amination to yield the desired azepane. nih.gov This demonstrates a powerful method for the stereoselective installation of nitrogen in a seven-membered ring. nih.gov

Additionally, chiral organocatalysts based on a binaphthylazepine scaffold have been synthesized. The introduction of chirality in these systems can be achieved via a stereoselective nucleophilic addition to an azepine N-oxide intermediate, derived from an enantiopure binaphthyl precursor. nih.gov

Advanced Spectroscopic and Structural Elucidation of Azepinone Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the intricate structures and conformational dynamics of azepinone derivatives.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial and definitive assignment of the chemical structure of 4H-Azepin-4-one and its analogs.

In the ¹H NMR spectrum of 1-tosyl-1,2,3,7-tetrahydro-4H-azepin-4-one, recorded in CDCl₃, the aromatic protons of the tosyl group appear as doublets at δ 7.69 and 7.33 ppm. rsc.org The vinyl protons of the azepine ring are observed as a doublet of triplets at δ 6.29 ppm and a broad doublet at δ 6.02 ppm. nii.ac.jp For hexahydro-4H-azepin-4-one hydrochloride, the protons on the saturated ring system appear as multiplets in the upfield region. google.com For instance, in CD₃OD, a multiplet is observed between δ 2.14-2.23 ppm. google.com

¹³C NMR spectroscopy provides complementary information. For example, in hexahydro-1H-azepine-1-carbonyl chloride, the carbonyl chloride group exhibits a characteristic signal around 170–175 ppm. In the case of 1-tosyl-1,2,3,7-tetrahydro-4H-azepin-4-one, the carbonyl carbon resonates at a specific chemical shift, confirming the presence of the ketone functionality. rsc.org The chemical shifts of the carbon atoms in the azepine ring provide further evidence for the proposed structure.

A certificate of analysis for a complex derivative, 3,5-bis[(4-fluoro-3-nitrophenyl)methylene]hexahydro-1-(1-oxo-2-propen-1-yl)-4H-Azepin-4-one, confirms that the ¹H NMR spectrum is consistent with its intricate structure. probechem.comchemscene.com

Table 1: Representative ¹H NMR Spectral Data for Azepinone Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| 1-Tosyl-1,2,3,7-tetrahydro-4H-azepin-4-one | CDCl₃ | 7.69 (d, J = 8.2 Hz, 2H), 7.33 (d, J = 8.2 Hz, 2H), 6.29 (dt, J = 13.0, 3.7 Hz, 1H), 6.02 (br d, J = 13.0 Hz, 1H) | rsc.orgnii.ac.jp |

| Hexahydro-4H-azepin-4-one hydrochloride | CD₃OD | 2.14-2.23 (m, 2H), 2.91 (t, 2H), 3.25 (t, 2H), 3.45 (s, 2H) | google.com |

| 1-(tert-butyloxycarbonyl)-hexahydro-4H-azepin-4-one | CDCl₃ | 2.56 (t, 4H), 3.44 (t, 4H) | google.com |

Variable-temperature (VT) NMR spectroscopy is a powerful tool to investigate the dynamic processes in molecules, such as conformational exchange. ox.ac.uknumberanalytics.com Azepine rings are known to exist in boat-like conformations, and the interconversion between these forms can be studied using VT-NMR. thieme-connect.deresearchgate.net

Studies on various azepine derivatives have shown that the energy barrier to ring inversion can be significant. thieme-connect.de For some 3H-azepines, the free energy of activation (ΔG‡) for ring inversion can be as high as 68.1 kJ·mol⁻¹. thieme-connect.de This high barrier is attributed to the simultaneous inversion at the ring nitrogen atom that is required for the ring flip. rsc.org

For N-substituted 2-benzazepines, VT ¹H NMR spectra revealed the presence of two puckered mirror-image conformations with a chair-to-chair interconversion barrier of approximately 11 kcal mol⁻¹ in CD₂Cl₂ solution. researchgate.net The flexibility of the 2,3,4,5-tetrahydro-1H-azepine ring leads to the existence of multiple conformers in solution. researchgate.net The steric bulk of the substituent on the nitrogen atom can affect both the conformation of the azepine ring and the geometry around the nitrogen atom, influencing the energy barriers for ring-flip and N-inversion. figshare.com

Table 2: Energy Barriers for Conformational Inversion in Azepine Derivatives

| Compound System | Method | Energy Barrier (kcal/mol) | Reference |

| 2,3,4,5-tetrahydro-1H-azepine ring | Experimental NMR | 13.7–14.0 | researchgate.net |

| N-substituted 2-benzazepines | VT ¹H NMR | ~11 | researchgate.net |

Deuterium (B1214612) labeling is a crucial technique for elucidating reaction mechanisms. In the context of azepinone synthesis, deuterium labeling experiments can help trace the pathways of atoms and identify key intermediates.

For example, in a photochemical cascade reaction to synthesize azepinone derivatives, deuterium and ¹⁸O labeling experiments were conducted. researchgate.netresearchgate.net The H/D ratios were determined by ¹H NMR spectroscopy using an internal standard. researchgate.netresearchgate.net The incorporation of the ¹⁸O atom was detected by mass spectrometry and a second carbonyl peak in the ¹³C NMR spectrum. researchgate.netresearchgate.net These experiments provided evidence for a pathway involving a stepwise aziridine (B145994) formation followed by ring-expansion and a regioselective water addition. researchgate.net

Another study on the rhodium-catalyzed cycloisomerization of nitrogen-tethered ene-allenes to form tetrahydroazepines utilized a deuterium labeling study to propose possible mechanisms for the transformation. pitt.edu Similarly, deuterium labeling examinations were part of the control experiments to propose plausible reaction mechanisms for the nickel-catalyzed synthesis of benzo[b]naphtho[1,2-d]azepine derivatives. acs.org

Variable-Temperature NMR for Conformational Dynamics and Energy Barriers

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within the this compound structure. The most prominent feature in the IR spectrum of azepinones is the carbonyl (C=O) stretching vibration.

For 1-benzoylhexahydro-4H-azepin-4-one, the IR spectrum shows strong absorptions at 1700 cm⁻¹ and 1625 cm⁻¹, corresponding to the ketone and amide carbonyl groups, respectively. lookchem.com In the case of 1-tosyl-1,2,3,7-tetrahydro-4H-azepin-4-one, a strong absorption near 1700 cm⁻¹ is also observed for the carbonyl stretch. rsc.org The IR spectrum of 5H-dibenzo[b,f]azepine-5-carbonyl chloride displays a strong C=O stretching band at 1683 cm⁻¹. usm.my The presence of a carbonyl chloride in hexahydro-1H-azepine-1-carbonyl chloride is confirmed by a C=O stretch at approximately 1800 cm⁻¹.

The absence of certain bands can also be informative. For instance, in the synthesis of 1-methylazepan-4-one (B31119) hydrochloride, IR spectroscopy is used to confirm the absence of secondary amide bands (around 1650 cm⁻¹) to rule out lactam impurities.

Table 3: Characteristic IR Absorption Frequencies for Azepinone Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 1-Benzoylhexahydro-4H-azepin-4-one | Ketone C=O | 1700 | lookchem.com |

| 1-Benzoylhexahydro-4H-azepin-4-one | Amide C=O | 1625 | lookchem.com |

| 1-Tosyl-1,2,3,7-tetrahydro-4H-azepin-4-one | Ketone C=O | ~1700 | rsc.org |

| 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | Carbonyl C=O | 1683 | usm.my |

| Hexahydro-1H-azepine-1-carbonyl chloride | Carbonyl chloride C=O | ~1800 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula of newly synthesized azepinone derivatives with high accuracy. For example, the molecular formula of 1-tosyl-1,2,3,7-tetrahydro-4H-azepin-4-one was confirmed by HRMS. rsc.org Similarly, HRMS was used to confirm the molecular weight of hexahydro-1-methyl-4H-azepin-4-one hydrochloride.

The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule. For instance, the mass spectrum of a chlorinated azepine derivative showed an initial loss of 35 mass units, confirming the presence of a chlorine atom. worktribe.com In the study of 3-methoxycarbonyl-2-(n-propoxy)-3H-azepine, a different fragmentation pattern was observed compared to its lower alkoxy analogs, which was explained by a McLafferty rearrangement. worktribe.com The incorporation of an ¹⁸O atom in a photochemical cascade reaction to form azepinones was detected by MS. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallographic studies have confirmed the nonplanar, boat conformation of the 1H-azepine ring and the localization of the π-electron system. thieme-connect.de For a derivative of dibenzo[b,f]azepine, X-ray diffraction analysis showed that the azepine ring adopts a boat-shaped structure. researchgate.net In another study, the crystal structure of a pyrrolo[3,2-c]azepine derivative was determined, revealing intermolecular N–H⋯O hydrogen bonds that form one-dimensional chains and stabilize the crystal lattice. vulcanchem.com

This technique is also crucial for resolving conflicting data from other methods, such as LC-MS/HPLC, for crystalline batches of compounds like 1-methylazepan-4-one hydrochloride.

Computational Chemistry Approaches in 4h Azepin 4 One Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of many-body systems. chemeurope.com It has become a leading approach for electronic structure calculations in both condensed matter physics and computational chemistry. chemeurope.com DFT reduces the complex many-body problem to a more manageable one by focusing on the electron density, a function of only three spatial coordinates, making it computationally feasible for large systems. mpg.de

Electronic Structure and Ground State Geometries of Azepinones

DFT calculations are instrumental in determining the electronic structure and optimizing the ground state geometries of azepinone derivatives. For instance, in studies of related azepine systems, DFT has been used to predict that the seven-membered ring of azepines exists in non-planar chair and boat conformations due to the instability of the planar form. slideshare.net The instability of the planar configuration in azepine and its derivatives has been attributed to the pseudo Jahn-Teller effect (PJTE). researchgate.net

In the context of substituted azepines, DFT optimizations have predicted that phenylene linkers project out of the plane of the acceptor moiety. rsc.org The nature of substituents on the nitrogen atom significantly influences the geometry. For example, in 1H-1-benzazepines, an alkyl substituent on the nitrogen leads to a nearly planar nitrogen atom and a highly puckered azepine ring. nih.govresearchgate.net Conversely, a hydrogen atom substituent results in a more pyramidalized nitrogen and a less puckered ring. nih.govresearchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also crucial aspects elucidated by DFT. These calculations are fundamental to understanding the reactivity and spectroscopic behavior of these compounds.

Elucidation of Reaction Mechanisms and Transition States using DFT

DFT is a powerful tool for mapping out reaction pathways, identifying transition states (TS), and calculating activation barriers. This capability is crucial for understanding the mechanisms of reactions involving azepinones. For example, DFT studies have been employed to analyze the sigmatropic hydrogen rearrangement in 4H-azepines. researchgate.net

In the study of the transformation of diazepinones, DFT calculations validated a proposed mechanism where the proton transfer of a primary amino hydrogen was identified as the key step. acs.org Similarly, in the context of imino Diels-Alder reactions, DFT calculations have shown that under acidic conditions, an iminium intermediate favors a low-energy pathway, while a neutral imine intermediate favors a thermal ene-type cyclization. pku.edu.cn

Furthermore, DFT has been used to investigate the valence isomerism between benzene (B151609) imine and 1H-azepine, revealing a coupled reaction pathway of ring-expansion followed by nitrogen inversion. rsc.org These studies often involve locating the transition state structures and verifying them through frequency calculations, where a single imaginary frequency corresponds to the transition state. acs.org

Selection and Application of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. reddit.com The XC functional approximates the exchange and correlation interactions, while the basis set is a set of mathematical functions used to construct the molecular orbitals. reddit.com

A variety of functionals and basis sets have been employed in studies of azepine-related systems. The B3LYP functional is one of the most popular choices and has been widely used for its ability to predict physicochemical properties and reaction barriers with reasonable accuracy. reddit.com However, it is known to have limitations in describing dispersion and long-range interactions. reddit.com Other functionals like M06-2X and ωB97XD are noted for their accuracy in predicting tautomer and rotamer stability. researchgate.net

The choice of basis set is also critical. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(2d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. princeton.edu For heavier atoms like sulfur, the inclusion of high-exponent "tight" d functions in the basis set is important for accurate results. researchgate.net In a study on ZnO nanoclusters, the B3LYP/DGDZVP2 combination was found to be reliable for calculating geometry and electronic properties. nih.gov The selection of the appropriate functional and basis set is often guided by comparing computational results with experimental data or by benchmarking against higher-level theoretical methods. researchgate.netnih.gov

Table 1: Commonly Used DFT Functionals and Basis Sets in Azepine-Related Research

| Component | Examples | Typical Applications/Characteristics | References |

|---|---|---|---|

| Exchange-Correlation Functionals | B3LYP, M06-2X, ωB97XD, PBE, LDA | Approximates exchange and correlation energies. B3LYP is popular for general use. M06-2X and ωB97XD are good for non-covalent interactions and thermochemistry. | reddit.comresearchgate.net |

| Basis Sets | Pople-style (e.g., 6-31G(d,p)), Correlation-Consistent (e.g., cc-pVDZ), DGDZVP2 | Set of functions to build molecular orbitals. The choice affects accuracy and computational cost. Larger basis sets provide more flexibility but are more demanding. | princeton.edunih.gov |

Conformational Analysis and Dynamics

The flexibility of the seven-membered ring in azepinones gives rise to a complex conformational landscape. Computational methods are essential for exploring this landscape and understanding the dynamics of conformational changes.

Theoretical Investigation of Conformational Preferences and Flexibility

Theoretical studies, primarily using DFT, have been conducted to investigate the conformational preferences of azepine derivatives. These studies reveal that azepines typically adopt non-planar conformations, such as boat or chair forms, to relieve ring strain. slideshare.net

For instance, a computational investigation of a 4-hydroxyequilenin-guanine adduct, which shares structural motifs with substituted azepinones, revealed three conformational families differing in the puckering of a five-membered ring and the conformation of a cyclohexene-type ring. nih.gov The lowest energy structure was found to have a half-chair conformation, while higher energy structures adopted boat-type conformations. nih.gov Such studies provide detailed insights into the three-dimensional structure and relative stabilities of different conformers.

Quantification of Nitrogen-Atom Inversion and Ring Inversion Energetics

In addition to ring puckering, nitrogen-containing rings like azepine can undergo nitrogen inversion, where the lone pair on the nitrogen atom moves from one side of the atom to the other. Both ring inversion and nitrogen inversion are dynamic processes with associated energy barriers.

Computational studies on 1H-1-benzazepines have shown a fascinating interplay between these two processes. nih.gov When the nitrogen is substituted with a bulky alkyl group, the nitrogen atom is nearly planar, leading to a high barrier for ring-flip and a low barrier for N-inversion. nih.govresearchgate.net In contrast, with a hydrogen on the nitrogen, the nitrogen is significantly pyramidal, resulting in a high barrier for N-inversion and a low barrier for ring-flip. nih.govresearchgate.net In the latter case, computations suggest that the lowest energy process is a coupled ring-flip and N-inversion. nih.govresearchgate.net Dynamic NMR spectroscopy, in conjunction with DFT calculations, has been used to determine the inversion barriers of the seven-membered rings in related diazepinone systems. acs.org

Table 2: Calculated Energy Barriers for Conformational Processes in Azepine Derivatives

| Process | System | Key Findings | References |

|---|---|---|---|

| Ring Inversion | 1,4-benzodiazepin-2-ones | DFT calculations accurately reproduce experimental inversion barriers determined by dynamic NMR. | acs.org |

| Nitrogen Inversion and Ring Flip | 1H-1-benzazepines | N-substituent determines the dominant process. Alkyl groups favor N-inversion, while H favors a coupled ring-flip/N-inversion. | nih.govresearchgate.net |

| Valence Isomerism | Benzene imine ⇌ 1H-azepine | Occurs via sequential ring-expansion and N-inversion. The stability of isomers is influenced by N-substituents. | rsc.org |

Analysis of Electronic Properties

Computational chemistry provides powerful tools to investigate the electronic characteristics of molecules, offering insights into their reactivity, stability, and intermolecular interactions. For 4H-Azepin-4-one, analyzing its electronic properties is crucial for understanding its chemical behavior.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a fundamental tool in computational chemistry that illustrates the charge distribution around a molecule. computabio.com It is used to predict how a molecule will interact with other species, highlighting regions that are electron-rich or electron-poor. computabio.comuni-muenchen.de The MEP is mapped onto a surface of constant electron density, with different colors indicating varying potential values. uni-muenchen.de

Typically, red colors signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. mdpi.com Conversely, blue colors denote areas of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack. mdpi.com Green and yellow regions represent intermediate or near-zero potential. mdpi.com

For this compound, a MEPS analysis would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. This area represents the primary site for electrophilic interactions. The nitrogen atom's lone pair might also contribute to a negative potential region, though its involvement in the π-system could modulate this. Regions of positive potential (blue) would likely be located around the hydrogen atoms attached to the carbon framework, making them susceptible to interactions with nucleophiles. By providing a visual guide to the molecule's reactivity, MEPS is invaluable for predicting sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Table 1: Interpreting MEPS Color Codes

| Color | Electrostatic Potential | Inferred Reactivity |

|---|---|---|

| Red | Most Negative | Favorable for Electrophilic Attack |

| Orange/Yellow | Intermediate Negative/Zero | Weakly Electrophilic/Nucleophilic |

| Green | Zero Potential | Neutral |

| Blue | Most Positive | Favorable for Nucleophilic Attack |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. ajchem-a.comtaylorandfrancis.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. mdpi.comtaylorandfrancis.com Conversely, a large energy gap implies higher stability and lower reactivity. taylorandfrancis.com

In the context of this compound, the HOMO is expected to be distributed over the π-conjugated system, including the nitrogen atom and the double bonds. The LUMO would also be spread across this system, particularly over the carbonyl group and the C=C bonds. The interaction between these orbitals governs the molecule's behavior in pericyclic reactions and its interactions with electrophiles and nucleophiles. numberanalytics.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electronegativity, which further quantify the molecule's reactive nature. ajchem-a.comresearchgate.net

Table 2: Hypothetical FMO Data and Reactivity Descriptors for this compound

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.20 | Electron-donating ability |

| ELUMO | -1.85 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.35 | Indicates moderate reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.defaccts.de This approach is instrumental in analyzing intramolecular and intermolecular electronic interactions. numberanalytics.comuba.ar

For this compound, NBO analysis would reveal the nature of the bonds (e.g., σC-C, πC=C, σC-N) and the character of the lone pairs on the nitrogen and oxygen atoms. uni-muenchen.de It would be particularly useful for quantifying the extent of π-conjugation within the seven-membered ring. The analysis would likely show significant delocalization from the nitrogen lone pair (nN) and the π bonds of the ring (πC=C) into the antibonding orbital of the carbonyl group (πC=O) and other antibonding π orbitals. These hyperconjugative interactions are crucial for understanding the electronic structure and stability of the azepinone ring system.

Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5=C6) | π(C2=C3) | 25.5 | π → π (Conjugation) |

| π(C2=C3) | π(C=O) | 20.1 | π → π (Conjugation) |

| LP(1) N1 | π(C2=C3) | 45.3 | n → π (Resonance) |

| LP(2) O8 | σ(C4-C5) | 5.2 | n → σ (Hyperconjugation) |

Theoretical Characterization of Aromaticity and Electron Delocalization in Azepinone Systems

Aromaticity is a fundamental concept in chemistry related to cyclic electron delocalization, which leads to enhanced stability and unique chemical properties. ehu.eus While traditionally associated with six-membered rings like benzene, the concept can be extended to other cyclic systems. The aromaticity of the this compound ring is not straightforward. According to Hückel's rule, a planar, cyclic, conjugated system with 4n+2 π-electrons is aromatic. ehu.eus The this compound ring contains 6 π-electrons (from two C=C bonds and the nitrogen lone pair), which fits the 4n+2 rule (for n=1). However, the seven-membered ring is unlikely to be perfectly planar, and the presence of the sp3-hybridized CH2 group at position 7 interrupts full cyclic conjugation.

Computational methods provide quantitative descriptors to assess aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length equalization, with a value of 1 indicating a fully aromatic system and 0 representing a non-aromatic system. researchgate.net Another geometric descriptor, the Harmonic Oscillator Model for Electron Delocalization (HOMED), also relates bond lengths to electron delocalization. mdpi.com

Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), are also widely used. NICS values are typically calculated at the center of the ring; a significantly negative value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

Electron delocalization is the underlying cause of aromaticity and can be visualized and quantified directly. chemrxiv.org Methods such as the Anisotropy of the Current-Induced Density (ACID) can illustrate the pathways of electron delocalization, showing whether a ring current is present. mdpi.com For the azepinone system, while the entire seven-membered ring may not be aromatic, computational studies can reveal regions of significant partial aromaticity or cyclic electron delocalization, particularly involving the nitrogen atom and the conjugated diene-enone fragment. mdpi.com The delocalization of the nitrogen lone pair into the π-system is a key factor that would contribute to the partial aromatic character of the ring. mdpi.com

Advanced Applications of Azepinone Scaffolds in Catalysis and Materials Science

Role of Azepinone Derivatives as Ligands and Components in Catalytic Systems

Azepinone derivatives, particularly fused ring systems like dibenz[c,e]azepines and dibenzo[b,f]azepines, have emerged as important ligands in the design of transition metal catalysts. rsc.orgsemanticscholar.orgbeilstein-journals.org Their unique three-dimensional structure and electronic properties allow them to form stable complexes with a variety of metals, including palladium, rhodium, iridium, and copper, influencing the reactivity and selectivity of catalytic transformations. semanticscholar.orgbeilstein-journals.orgresearchgate.net

The dibenzo[b,f]azepine scaffold, for instance, has been utilized to create pincer-type ligands for rhodium and iridium metal complexes. semanticscholar.orgbeilstein-journals.org These ligands create a specific coordination environment around the metal center, which is crucial for catalytic activity. The synthesis of these ligands can involve functionalization of the azepine ring, such as bromination followed by selective lithium-halogen exchange to introduce phosphine (B1218219) groups, yielding bisphosphine ligands. semanticscholar.orgbeilstein-journals.org

Furthermore, azepine-based ligands have been explored in the development of "self-adaptable" catalysts. nih.gov These systems feature a conformationally flexible motif that can shift between different states, allowing the catalyst's chiral pocket to be fine-tuned upon complexation with a substrate. nih.gov Studies on phosphepine and azepine ligands have shown that their flexibility can be harnessed to achieve high selectivity for different types of substrates. For example, sterically hindered substrates may favor ligands with pseudo-C₂ symmetry, while smaller substrates achieve higher selectivity with pseudo-Cₛ symmetric ligands. nih.gov This adaptability makes azepine-based catalysts highly desirable for broadening substrate scope in asymmetric catalysis. nih.gov The development of catalysts based on dibenz[c,e]azepine has also found promising applications in asymmetric transition metal catalysis. rsc.org

Table 1: Azepinone Derivatives in Catalytic Systems

| Catalyst/Ligand Type | Metal Center | Application | Reference |

|---|---|---|---|

| Dibenzo[b,f]azepine-based pincer ligands | Rh, Ir | General Catalysis | semanticscholar.orgbeilstein-journals.org |

| Dibenzo[b,f]azepine-based ligands | Pd, Ln, Cu | Formation of Metal Complexes & MOFs | semanticscholar.orgbeilstein-journals.org |

| Flexible Phosphepine-Azepine Ligands | Pd | Asymmetric Catalysis | nih.gov |

| Dibenz[c,e]azepine-based ligands | - | Asymmetric Transition Metal Catalysis | rsc.org |

Integration of Azepinone Scaffolds in Donor-Acceptor (D-A) Systems for Photocatalysis

The electron-donating capabilities of the nitrogen atom in azepine scaffolds make them excellent components in donor-acceptor (D-A) molecules designed for photocatalysis. beilstein-journals.orgbeilstein-archives.orgnih.gov In these systems, an electron-rich donor moiety is covalently linked to an electron-poor acceptor moiety, facilitating charge separation in the excited state, a critical process for photocatalytic activity. researchgate.net

Recent studies have explored tribenzo[b,d,f]azepine (TBA) as a novel donor unit in simple D-A organic photocatalysts. beilstein-journals.orgbeilstein-archives.orgnih.govdellamicogroup.com When combined with sulfur-based acceptor cores, these azepine-based D-A molecules exhibit promising photophysical and photoredox properties. beilstein-journals.orgbeilstein-archives.orgresearchgate.net The excited-state redox potentials of these compounds indicate their potential to function as bimodal photocatalysts, meaning they can drive reactions through both oxidative and reductive quenching cycles. beilstein-journals.orgnih.gov This versatility allows them to be used in a wider range of chemical transformations. researchgate.net

For example, a D-A molecule (referred to as 5a in the source literature) incorporating a TBA donor unit was found to possess a strong oxidative power in the excited state (E*ox = -1.76 V vs SCE) and a useful ground state oxidation potential (Eox = 1.41 V vs SCE). beilstein-archives.orgnih.govresearchgate.net These properties make it a promising candidate for driving challenging photocatalytic reactions. beilstein-journals.orgnih.gov The performance of these simple azepine-based D-A structures has been shown to be comparable to that of more complex and widely studied D-A-D systems. beilstein-archives.orgnih.govresearchgate.net The antiaromatic core of TBA offers unique features, including a twisted structure that can reduce π-π stacking, which is beneficial for photocatalytic performance. beilstein-archives.orgnih.gov

Table 2: Properties of Azepine-Based Donor-Acceptor Photocatalysts

| Compound | Donor Moiety | Acceptor Moiety | E*ox (V vs SCE) | E*red (V vs SCE) | Photocatalytic Performance (Yield %) | Reference |

|---|---|---|---|---|---|---|

| 5a | Tribenzo[b,d,f]azepine (TBA) | Sulfur-based | -1.76 | 1.54 | 13% | beilstein-archives.orgresearchgate.net |

| 5b | 5H-dibenz[b,f]azepine (IMD) | Sulfur-based | -1.89 | 1.34 | 8% | beilstein-archives.orgnih.govresearchgate.net |

| 5e | Phenoxazine | Sulfur-based | -1.21 | 1.73 | 27% | beilstein-archives.orgresearchgate.net |

Performance measured in the dehalogenation of 4-bromobenzonitrile. beilstein-journals.org

Supramolecular Chemistry of Azepinone-Containing Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.orgnih.gov Azepinone-containing structures are well-suited for creating such assemblies due to the presence of hydrogen bond donors/acceptors (N-H, C=O) and aromatic surfaces capable of π-π interactions.

The rational design of azepinone derivatives allows for the programmed assembly of molecules into well-defined, higher-order structures. semanticscholar.org By modifying the azepinone core with specific functional groups, chemists can direct the formation of predictable supramolecular architectures like chains, sheets, or more complex frameworks. researchgate.netnih.gov

For example, studies on polycyclic pyrimidoazepine derivatives have shown that the final supramolecular assembly is highly dependent on the intermolecular interactions. researchgate.netnih.gov In different crystalline forms, these molecules assemble into distinct patterns:

Chains: Formed through C—H⋯π(pyrimidine) hydrogen bonds. researchgate.net

Sheets: Assembled via a combination of O—H⋯N hydrogen bonds, C—H⋯π(arene) interactions, or π–π stacking between pyrimidine (B1678525) rings. researchgate.netnih.gov

The arrangement of molecules within a supramolecular assembly can significantly alter their collective photophysical properties, such as light absorption and fluorescence. oaepublish.comresearchgate.net When azepinone-based chromophores are organized into specific geometries, their electronic interactions can lead to new or modified optical behaviors that are not present in the individual molecules. researchgate.net

Research on nanographenes embedded with azepine and azocine (B12641756) heterocycles has shown that different structural topographies (e.g., saddle-shaped vs. distorted saddle-helix) result in significant changes to their optical properties, including UV absorption and fluorescent emission. researchgate.net This illustrates a direct link between the supramolecular-level structure and the resulting photophysical characteristics.

The confinement within a supramolecular host can also alter the photophysical properties of a guest molecule. oaepublish.com This principle can be applied to azepinone-containing systems. The formation of host-guest complexes or specific molecular aggregates through non-covalent interactions can change the energy levels of the excited state. oaepublish.com For instance, minor modifications to substituents on a molecule can influence intermolecular stacking and excited-state properties, leading to selective activation or deactivation of charge-transfer (CT) states and changes in solid-state emission from blue to red wavelengths. rsc.org Therefore, by controlling the supramolecular assembly of azepinone scaffolds, it is possible to modulate their emission characteristics for applications in materials science, such as for organic light-emitting diodes (OLEDs). rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4H-Azepin-4-one, and how can experimental reproducibility be ensured?

- Methodological Answer : Focus on stepwise protocols using [1,3]-sigmatropic rearrangements or ring-closing metathesis. Ensure reproducibility by: